molecular formula C18H14N2O2S B5794903 5-(1,3-benzothiazol-2-yl)-2-propyl-1H-isoindole-1,3(2H)-dione

5-(1,3-benzothiazol-2-yl)-2-propyl-1H-isoindole-1,3(2H)-dione

Cat. No. B5794903
M. Wt: 322.4 g/mol
InChI Key: BZRSFBQDSZXZGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1,3-benzothiazol-2-yl)-2-propyl-1H-isoindole-1,3(2H)-dione, also known as BNPP, is a synthetic compound that has gained significant interest in scientific research due to its potential therapeutic applications. BNPP belongs to the class of isoindolinone derivatives and has been shown to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and anti-oxidant properties.

Mechanism of Action

The mechanism of action of 5-(1,3-benzothiazol-2-yl)-2-propyl-1H-isoindole-1,3(2H)-dione involves the inhibition of several key signaling pathways involved in cancer cell growth and proliferation. 5-(1,3-benzothiazol-2-yl)-2-propyl-1H-isoindole-1,3(2H)-dione inhibits the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation. 5-(1,3-benzothiazol-2-yl)-2-propyl-1H-isoindole-1,3(2H)-dione also inhibits the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and differentiation. Additionally, 5-(1,3-benzothiazol-2-yl)-2-propyl-1H-isoindole-1,3(2H)-dione inhibits the expression of several genes involved in cancer cell growth and survival, including Bcl-2 and cyclin D1.
Biochemical and Physiological Effects:
In addition to its anti-cancer, anti-inflammatory, and anti-oxidant properties, 5-(1,3-benzothiazol-2-yl)-2-propyl-1H-isoindole-1,3(2H)-dione has been shown to exhibit a range of other biochemical and physiological effects. 5-(1,3-benzothiazol-2-yl)-2-propyl-1H-isoindole-1,3(2H)-dione has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that 5-(1,3-benzothiazol-2-yl)-2-propyl-1H-isoindole-1,3(2H)-dione may have potential therapeutic applications in the treatment of neurodegenerative disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-(1,3-benzothiazol-2-yl)-2-propyl-1H-isoindole-1,3(2H)-dione as a research tool is its potent anti-cancer activity. This makes it a valuable compound for studying the mechanisms of cancer cell growth and proliferation. Additionally, 5-(1,3-benzothiazol-2-yl)-2-propyl-1H-isoindole-1,3(2H)-dione has been shown to exhibit a range of other biological activities, which makes it a versatile compound for studying a range of diseases and conditions.
One of the limitations of 5-(1,3-benzothiazol-2-yl)-2-propyl-1H-isoindole-1,3(2H)-dione is its relatively low solubility in water. This can make it difficult to work with in certain experimental settings. Additionally, the synthesis of 5-(1,3-benzothiazol-2-yl)-2-propyl-1H-isoindole-1,3(2H)-dione can be challenging, which can limit its availability for research purposes.

Future Directions

There are several potential future directions for research involving 5-(1,3-benzothiazol-2-yl)-2-propyl-1H-isoindole-1,3(2H)-dione. One area of interest is in the development of 5-(1,3-benzothiazol-2-yl)-2-propyl-1H-isoindole-1,3(2H)-dione-based therapies for cancer treatment. Further studies are needed to determine the optimal dosing and administration strategies for 5-(1,3-benzothiazol-2-yl)-2-propyl-1H-isoindole-1,3(2H)-dione in cancer patients.
Another area of interest is in the development of 5-(1,3-benzothiazol-2-yl)-2-propyl-1H-isoindole-1,3(2H)-dione-based therapies for neurodegenerative disorders such as Alzheimer's disease. Further studies are needed to determine the efficacy and safety of 5-(1,3-benzothiazol-2-yl)-2-propyl-1H-isoindole-1,3(2H)-dione in animal models of these diseases.
Finally, there is potential for the development of 5-(1,3-benzothiazol-2-yl)-2-propyl-1H-isoindole-1,3(2H)-dione-based therapies for a range of other diseases and conditions, including cardiovascular disease, arthritis, and diabetes. Further studies are needed to determine the mechanisms of action of 5-(1,3-benzothiazol-2-yl)-2-propyl-1H-isoindole-1,3(2H)-dione in these conditions and to develop optimized dosing and administration strategies.

Synthesis Methods

The synthesis of 5-(1,3-benzothiazol-2-yl)-2-propyl-1H-isoindole-1,3(2H)-dione involves the reaction of 2-propyl-1H-isoindole-1,3(2H)-dione with 2-aminobenzothiazole in the presence of an acid catalyst. The reaction proceeds via a condensation reaction, resulting in the formation of 5-(1,3-benzothiazol-2-yl)-2-propyl-1H-isoindole-1,3(2H)-dione as a white crystalline solid. The yield of the reaction is typically around 50-60%, and the purity of the product can be improved through recrystallization.

Scientific Research Applications

5-(1,3-benzothiazol-2-yl)-2-propyl-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is in the field of cancer treatment. 5-(1,3-benzothiazol-2-yl)-2-propyl-1H-isoindole-1,3(2H)-dione has been shown to exhibit potent anti-cancer activity against a range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. The mechanism of action of 5-(1,3-benzothiazol-2-yl)-2-propyl-1H-isoindole-1,3(2H)-dione involves the induction of apoptosis, or programmed cell death, in cancer cells. 5-(1,3-benzothiazol-2-yl)-2-propyl-1H-isoindole-1,3(2H)-dione also inhibits the growth and proliferation of cancer cells by interfering with the cell cycle.
In addition to its anti-cancer activity, 5-(1,3-benzothiazol-2-yl)-2-propyl-1H-isoindole-1,3(2H)-dione has also been shown to exhibit anti-inflammatory and anti-oxidant properties. 5-(1,3-benzothiazol-2-yl)-2-propyl-1H-isoindole-1,3(2H)-dione inhibits the production of pro-inflammatory cytokines and reduces oxidative stress, which can contribute to the development of chronic diseases such as arthritis and cardiovascular disease.

properties

IUPAC Name

5-(1,3-benzothiazol-2-yl)-2-propylisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2S/c1-2-9-20-17(21)12-8-7-11(10-13(12)18(20)22)16-19-14-5-3-4-6-15(14)23-16/h3-8,10H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZRSFBQDSZXZGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C1=O)C=C(C=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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